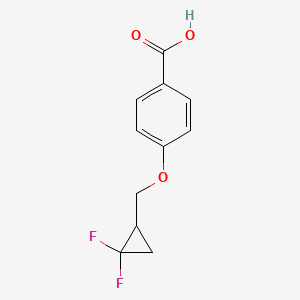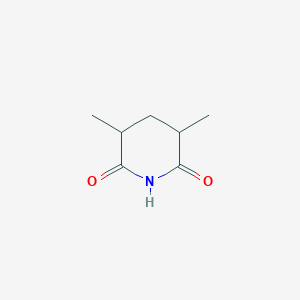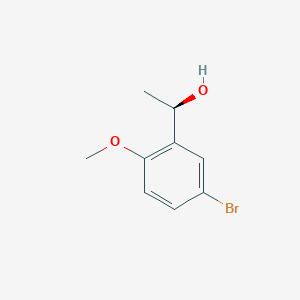
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group and a bromine atom on a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol typically involves the bromination of 2-methoxyphenyl ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to ensure the selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-bromoacetophenone.
Reduction: Formation of 2-methoxyphenylethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives.
科学研究应用
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of (R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of the methoxy and bromine groups allows it to participate in various biochemical pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(1R)-1-(2-Methoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(1R)-1-(2-Bromophenyl)ethanol: Lacks the methoxy group, affecting its solubility and reactivity.
(1R)-1-(2-Methoxy-4-bromophenyl)ethanol: The bromine atom is positioned differently, leading to variations in reactivity and applications.
Uniqueness
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy and bromine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
属性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC 名称 |
(1R)-1-(5-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI 键 |
WNRYFLFXINLLKQ-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)Br)OC)O |
规范 SMILES |
CC(C1=C(C=CC(=C1)Br)OC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(3-Chloropropoxy)phenyl]ethanone](/img/structure/B8688535.png)
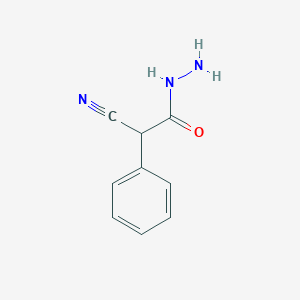

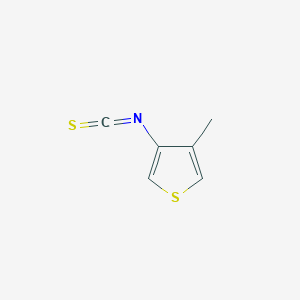
![N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide](/img/structure/B8688566.png)
![2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B8688571.png)
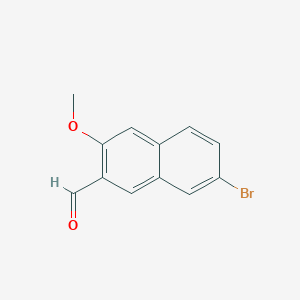
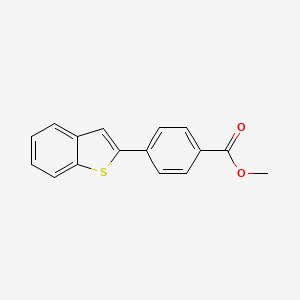

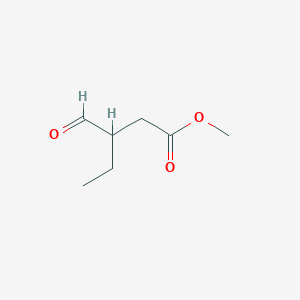
![2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol](/img/structure/B8688611.png)
